molecular formula C8H9Cl2N B057762 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine CAS No. 142885-96-9

4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine

Cat. No. B057762
CAS RN: 142885-96-9
M. Wt: 190.07 g/mol
InChI Key: BAIWBDZQCQHMJV-UHFFFAOYSA-N
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Description

  • "4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine" is a compound synthesized from 2-methylpyridineN-oxide using a highly selective chlorinating reagent. The compound's structure is confirmed by methods such as 1H NMR and IR (Xia Liang, 2007).

Synthesis Analysis

  • The synthesis process involves the use of POCl3/CH2Cl2/Et3N system and yields the compound in good quality. This method is noted for its mild reaction conditions (Xia Liang, 2007).

Molecular Structure Analysis

  • The molecular structure of related compounds, like 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine, is determined using X-ray diffraction and other spectroscopic methods, providing insights into the bonding and arrangement of molecules (Sen Ma et al., 2018).

Chemical Reactions and Properties

  • The compound is synthesized via a process that involves selective chlorination and nitration reactions. The purity and yield of these reactions are significant for the quality of the final product (Feng Xiao-liang, 2006).

Physical Properties Analysis

  • Specific information on the physical properties of "4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine" was not directly available in the provided papers. However, related compounds exhibit characteristics like crystal formation and hydrogen bonding, which can be inferred for the subject compound (J. Hanuza et al., 1997).

Chemical Properties Analysis

  • The chemical properties, such as reactivity and stability, are influenced by the synthesis process and molecular structure. The use of different reagents and conditions can alter these properties significantly (Xia Liang, 2007).

Scientific Research Applications

Synthesis Improvements and Derivative Formation

CCDMP has been the focus of studies aimed at improving synthesis methods and generating valuable derivatives. For instance, the synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine, closely related to CCDMP, was improved using a POCl3/CH2Cl2/Et3N system, showcasing a highly selective chlorinating reagent method that yields good product under mild conditions (Xia Liang, 2007). This advancement in synthetic chemistry underscores the potential for efficient production of CCDMP and its analogs, which are crucial for further chemical transformations.

Applications in Organic Synthesis

CCDMP serves as a key intermediate in the synthesis of complex organic molecules. Research has demonstrated its utility in the formation of methylsulphinyl derivatives, as outlined in a study where 2-(chloromethyl)-pyridine derivatives were treated to afford methylsulphinyl derivatives through interaction with specific reagents (Sen Ma et al., 2018). These derivatives are of interest for further chemical applications, including the development of pharmaceuticals and agrochemicals.

Catalysis and Polymerization

Further, CCDMP-related compounds have been explored for their roles in catalysis and polymerization processes. For example, derivatives of CCDMP have been utilized in palladium-catalyzed reactions, showcasing the compound's potential in facilitating complex chemical transformations crucial for material science and pharmaceutical synthesis (Kamlesh Kumar & J. Darkwa, 2015).

Environmental and Green Chemistry

In the realm of environmental and green chemistry, studies have focused on the synthesis of CCDMP and its derivatives through routes that minimize waste and improve sustainability. An example is the modified synthesis of a CCDMP derivative utilized in the treatment of gastroesophageal reflux disease (GERD), highlighting improvements in green metrics such as atom economy and reduced waste production (Rohidas Gilbile et al., 2017).

Mechanism of Action

Target of Action

Similar compounds have been studied for their antimicrobial and anticancer activities . Therefore, it’s plausible that this compound may also interact with targets involved in these biological processes.

Biochemical Pathways

Similar compounds have been shown to interfere with various cellular processes, including cell division and protein synthesis . Therefore, it’s possible that this compound may also affect these or related pathways.

Result of Action

Based on the activities of similar compounds, it may exert antimicrobial and anticancer effects

Safety and Hazards

This involves understanding the safety measures that need to be taken while handling the compound. It includes its toxicity, flammability, and environmental impact .

properties

IUPAC Name

4-chloro-2-(chloromethyl)-3,5-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N/c1-5-4-11-7(3-9)6(2)8(5)10/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAIWBDZQCQHMJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1Cl)C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452102
Record name 4-chloro-2-chloromethyl-3,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine

CAS RN

142885-96-9
Record name 4-chloro-2-chloromethyl-3,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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